molecular formula C20H25N3OS B14922066 5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14922066
M. Wt: 355.5 g/mol
InChI Key: BYKYUOFZZXNNHO-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that features a unique structure combining adamantyl and ethoxyphenyl groups with a triazole-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with 4-ethoxyphenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different nucleophilic groups replacing the ethoxy group.

Scientific Research Applications

5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: Its stability and structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanocomposites.

    Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole-thione core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Adamantyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Lacks the ethoxy group, which may affect its solubility and reactivity.

    5-(1-Adamantyl)-4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties.

Uniqueness

The presence of the ethoxyphenyl group in 5-(1-Adamantyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

3-(1-adamantyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H25N3OS/c1-2-24-17-5-3-16(4-6-17)23-18(21-22-19(23)25)20-10-13-7-14(11-20)9-15(8-13)12-20/h3-6,13-15H,2,7-12H2,1H3,(H,22,25)

InChI Key

BYKYUOFZZXNNHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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